4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid
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Overview
Description
4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid is an organic compound that features a fluorine atom, a benzoic acid moiety, and a sulfonylamino group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate 4-Fluoro-3-(methylsulfonyl)benzoic acid, which can be achieved through sulfonylation reactions . The oxane ring is then introduced via nucleophilic substitution reactions, where the sulfonyl group is replaced by the oxane moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom and sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(methylsulfonyl)benzoic acid: Similar structure but lacks the oxane ring.
4-Fluorobenzoic acid: Lacks both the sulfonylamino group and the oxane ring.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
4-Fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid is unique due to the presence of the oxane ring and the sulfonylamino group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-(oxan-2-ylmethylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c14-11-5-4-9(13(16)17)7-12(11)15-21(18,19)8-10-3-1-2-6-20-10/h4-5,7,10,15H,1-3,6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYXHEDJOMHNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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